1-(4-Phenoxyphenyl)guanidine nitrate

Descripción

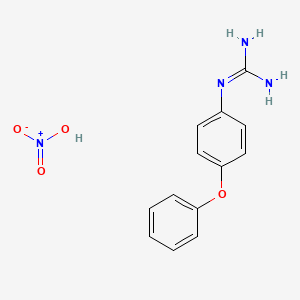

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

nitric acid;2-(4-phenoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLKXYSELPVGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 1 4 Phenoxyphenyl Guanidine Nitrate

Strategic Approaches to Guanidine (B92328) Synthesis and Their Applicability to 1-(4-Phenoxyphenyl)guanidine (B7856716) nitrate (B79036)

The formation of the guanidine functional group can be achieved through several strategic routes. These approaches are broadly categorized based on the nature of the key bond-forming reaction and the type of precursor used to introduce the guanidinyl carbon.

Cyano- and isothiocyanate-based methods are well-established pathways for constructing guanidine systems. These routes typically involve the reaction of an amine with a reagent containing a cyano or isothiocyanate group, followed by further transformation.

One potential pathway begins with the conversion of the primary amine, 4-phenoxyaniline (B93406), into a corresponding thiourea (B124793) or isothiocyanate. nih.govchemrxiv.org Isothiocyanates are valuable synthetic intermediates that can be prepared from primary amines. chemrxiv.org The resulting thiourea, specifically N-(4-phenoxyphenyl)thiourea, can then be converted into the desired guanidine. A general method for this transformation involves the treatment of a thiourea with an amine in the presence of a desulfurization agent like mercury(II) chloride. orientjchem.org This process, known as guanylation, effectively replaces the sulfur atom of the thiourea with a nitrogen-containing group to form the guanidine core. orientjchem.org

Alternatively, cyanamide (B42294) or its derivatives can be used directly. For instance, the synthesis of 1-(4-cyanophenyl)guanidine (B29434) has been accomplished, highlighting the utility of cyano-group-containing precursors in forming the guanidine moiety. researchgate.net A plausible route for 1-(4-phenoxyphenyl)guanidine nitrate would involve the reaction of 4-phenoxyaniline with cyanamide in the presence of nitric acid. prepchem.com This approach has the advantage of directly installing the guanidine group and forming the nitrate salt in a single conceptual phase.

| Route | Key Intermediate | General Reaction | Applicability to Target Compound |

| Isothiocyanate-Based | N-(4-phenoxyphenyl)thiourea | Amine + Isothiocyanate → Thiourea → Guanidine nih.govorientjchem.org | 4-Phenoxyaniline is converted to a thiourea, which is then desulfurized in the presence of an amine source. |

| Cyano-Based | 4-Phenoxyaniline | Amine + Cyanamide Derivative → Guanidine prepchem.com | Direct reaction of 4-phenoxyaniline with cyanamide and nitric acid. prepchem.com |

Methodologies starting from amines are the most direct and common for synthesizing substituted guanidines. The core of this strategy is the guanylation of a primary amine. organic-chemistry.org For the target compound, this involves the reaction of 4-phenoxyaniline with a suitable guanidinylating agent.

A highly relevant and direct method is the reaction of an aniline (B41778) derivative with an aqueous cyanamide solution and nitric acid in a solvent like ethanol (B145695), followed by heating under reflux. prepchem.com This one-pot procedure allows for the formation of the guanidine from the primary amine and its simultaneous conversion to the nitrate salt. prepchem.com The reaction of aniline with cyanamide and nitric acid to produce phenylguanidine nitrate serves as a direct template for this synthesis. prepchem.com

Modern synthetic chemistry offers a variety of specialized reagents for the guanylation of amines. organic-chemistry.org These include S-methylisothiourea derivatives and pyrazole-carboxamidines, which can offer advantages in terms of reaction conditions and substrate scope. organic-chemistry.org Catalytic approaches have also been developed; for example, scandium(III) triflate has been shown to efficiently catalyze the guanylation of various amines with cyanamide in water, providing a milder and potentially more environmentally friendly alternative. organic-chemistry.org

Direct guanidination refers to the introduction of the guanidinyl group onto a substrate in a single step using a specific reagent. These approaches are often synonymous with the amine-derived methodologies discussed previously but emphasize the efficiency of the transformation.

The synthesis of phenylguanidine nitrate from aniline, cyanamide, and nitric acid is a prime example of a direct guanidination that results in the nitrate salt. prepchem.com This method is highly applicable to the synthesis of this compound, where 4-phenoxyaniline would be used in place of aniline. The reaction proceeds by heating the components in ethanol, leading to the precipitation of the product upon cooling. prepchem.com

Another direct approach involves the fusion of dicyanodiamide with an ammonium (B1175870) salt. orgsyn.orgprepchem.com While this is a common industrial method for producing unsubstituted guanidine nitrate, it can be adapted for substituted guanidines. orgsyn.org The reaction of dicyanodiamide with ammonium nitrate at elevated temperatures (e.g., 160°C) yields guanidine nitrate. orgsyn.orgprepchem.com A variation of this could potentially involve the amine salt of the target amine, 4-phenoxyanilinium nitrate, reacting with dicyanodiamide.

| Approach | Reagents | Conditions | Product |

| Cyanamide Method | 4-Phenoxyaniline, Cyanamide, Nitric Acid | Reflux in Ethanol prepchem.com | This compound |

| Dicyanodiamide Fusion | 4-Phenoxyanilinium nitrate, Dicyanodiamide | High Temperature (e.g., 160°C) orgsyn.orgprepchem.com | This compound |

Selection and Optimization of Starting Materials for this compound

The successful synthesis of the target compound relies heavily on the appropriate choice of starting materials. The key precursors are the amine that provides the substituted phenyl moiety and the reagent that delivers the guanidine core.

The essential precursor for introducing the 1-(4-phenoxyphenyl) group is 4-phenoxyaniline. chemicalbook.comnih.gov This compound, also known as 4-aminodiphenyl ether, provides the necessary aromatic framework. nih.gov It is a crystalline solid with a melting point of 82-84°C. chemicalbook.com The primary amino group (-NH₂) on this molecule is the reactive site for the subsequent guanidination reaction. The stability of the diphenyl ether linkage under typical guanidination conditions makes 4-phenoxyaniline an ideal and robust starting material. chemicalbook.comnih.gov

The choice of guanidination reagent is pivotal in determining the reaction pathway and efficiency.

Common Guanidination Reagents:

Cyanamide (H₂NCN): This is one of the simplest and most direct reagents. When reacted with an amine in the presence of an acid (like nitric acid), it can directly form the corresponding guanidinium (B1211019) salt. prepchem.com Its use in an aqueous solution is common. prepchem.com

Dicyanodiamide: This reagent can be considered a dimer of cyanamide and is often used in high-temperature fusion reactions with ammonium salts to produce guanidine salts. orgsyn.orgprepchem.com It serves as a source for two equivalents of a guanidine salt. orgsyn.org

S-Methylisothiourea Salts: These are effective guanidinylating agents that react with primary and secondary amines to yield guanidines. The reaction often proceeds smoothly, and various protected forms are available to control reactivity. organic-chemistry.org

Pyrazole-Carboxamidine Derivatives: Reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) are used to introduce the guanidine group, often via a nitroguanidine (B56551) intermediate which can then be reduced. organic-chemistry.org

For the specific synthesis of this compound, the most straightforward approach utilizes cyanamide in conjunction with nitric acid, as this combination directly yields the desired final product. prepchem.com

Reaction Condition Profiling for Efficient this compound Synthesis

The synthesis of this compound is typically achieved in a two-step sequence: first, the formation of the guanidine base, 1-(4-phenoxyphenyl)guanidine, followed by its conversion to the nitrate salt. The primary and most critical stage is the guanylation of the precursor, 4-phenoxyaniline, commonly with a reagent such as cyanamide. The efficiency of this transformation is highly dependent on the careful optimization of reaction conditions.

Investigation of Solvent Systems and Their Impact on this compound Yields

The choice of solvent is paramount in the synthesis of aryl guanidines, as it must facilitate the dissolution of both the polar guanylating agent (e.g., cyanamide) and the less polar aryl amine precursor (4-phenoxyaniline). The solvent's properties directly influence reaction rates and the final yield of 1-(4-phenoxyphenyl)guanidine.

Polar protic solvents are frequently employed in analogous guanylation reactions. Ethanol is a common choice, as it effectively dissolves both cyanamide and the hydrochloride salt of the starting aniline, which is often formed in situ when an acid catalyst is used. chemicalbook.com In a typical procedure, 4-phenoxyaniline would be dissolved in ethanol, followed by the addition of an acid and then cyanamide. chemicalbook.com Water is another viable solvent, particularly when using water-tolerant Lewis acid catalysts like scandium(III) triflate. chemicalbook.comorganic-chemistry.org An aqueous medium can be advantageous for large-scale production due to its low cost, safety, and environmental benefits. However, the solubility of 4-phenoxyaniline in pure water is limited, which may necessitate the use of co-solvents or higher temperatures to achieve a homogenous reaction mixture.

The impact of the solvent system on yield is significant. A solvent that provides good solubility for all reactants allows the reaction to proceed efficiently in a homogeneous phase, maximizing contact between reactant molecules. In contrast, poor solubility can lead to slower reaction rates and lower conversion to the desired product. The final isolation step also depends on the solvent; the product, this compound, should ideally have low solubility in the chosen solvent upon cooling to allow for efficient precipitation and recovery.

Table 1: Comparison of Potential Solvent Systems for 1-(4-Phenoxyphenyl)guanidine Synthesis

| Solvent System | Reactant Solubility | Potential Advantages | Potential Disadvantages | Citation |

|---|---|---|---|---|

| Ethanol | Good for both cyanamide and the aniline salt. | Facilitates homogeneous reaction; product may precipitate upon cooling. | Flammable; may require anhydrous conditions depending on the catalyst. | chemicalbook.com |

| Water | Excellent for cyanamide and inorganic catalysts. | Low cost, non-flammable, environmentally friendly. | Limited solubility of 4-phenoxyaniline; may require heating. | chemicalbook.com |

| Ethanol/Water Mixture | Balanced solubility for reactants. | Combines advantages of both solvents; tunable polarity. | Optimization of the solvent ratio is required. | chemicalbook.com |

| Liquid Ammonia (B1221849) | Good solvent for cyanamide and ammonium nitrate. | Used in high-pressure syntheses of unsubstituted guanidine nitrate. | Requires specialized high-pressure equipment. |

Temperature and Pressure Influences on this compound Formation

Temperature is a critical lever for controlling the rate of guanylation. For the reaction between an aniline and cyanamide, elevated temperatures are typically necessary to overcome the activation energy barrier. In solvent systems like ethanol, the reaction is often conducted at reflux temperature for several hours (e.g., 10 hours) to drive the reaction to completion. chemicalbook.com In aqueous systems using a Lewis acid catalyst, a temperature of 100°C has been shown to be effective for analogous reactions, carried out over a longer period (e.g., 48 hours). chemicalbook.com

The synthesis of unsubstituted guanidine nitrate from dicyandiamide (B1669379) and ammonium nitrate often involves much higher temperatures, in the range of 160°C to 220°C. orgsyn.orgprepchem.com At these temperatures, the reaction proceeds as a melt. While this high-temperature approach is effective for the smaller, more stable guanidinium ion, it may not be suitable for the larger, more complex this compound, which could be susceptible to thermal decomposition. Therefore, a more moderate temperature profile, typically achievable in a solvent under reflux, is preferred.

Pressure is generally not a primary variable in the synthesis of substituted aryl guanidines from anilines and cyanamide, with most procedures being conducted at atmospheric pressure. High-pressure conditions are more relevant to syntheses starting from materials like dicyandiamide and ammonium nitrate in a solvent such as liquid ammonia, where autogenic pressure is generated in a closed vessel.

Table 2: Influence of Temperature on Aryl Guanidine Formation

| Temperature Range | Typical Conditions | Effect on Reaction | Potential Issues | Citation |

|---|---|---|---|---|

| 80-100°C | Reflux in ethanol or heating in water. | Moderate to high reaction rate. | Long reaction times may be needed for full conversion. | chemicalbook.comchemicalbook.com |

| 120-160°C | High-boiling point solvents or melt conditions. | Increased reaction rate. | Increased risk of side reactions and byproduct formation. | orgsyn.org |

| >160°C | Melt fusion reactions (e.g., for unsubstituted guanidine nitrate). | Very rapid reaction. | High risk of thermal decomposition of the product and reactants. | prepchem.com |

Catalytic and Stoichiometric Additives in this compound Formation

Additives, both catalytic and stoichiometric, are crucial for activating the guanylating agent and ensuring high yields. The reaction of an amine with cyanamide typically requires an acid to protonate the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the amine.

Acid Catalysts: Both Brønsted and Lewis acids can be used. A common method involves the addition of a stoichiometric amount of a strong Brønsted acid like hydrochloric acid (HCl). chemicalbook.com The acid first forms the hydrochloride salt of the 4-phenoxyaniline, and the reaction proceeds under acidic conditions. After the guanidine base is formed, a base (e.g., sodium carbonate) is added to neutralize the mixture before isolation. chemicalbook.com Alternatively, Lewis acids such as scandium(III) triflate (Sc(OTf)₃) have been proven to be highly effective catalysts for the guanylation of various amines with cyanamide in water, often requiring only a small catalytic amount (e.g., 10 mol%). chemicalbook.comorganic-chemistry.org

Stoichiometric Additives: In some synthetic routes for unsubstituted guanidine nitrate, a stoichiometric excess of one reactant, such as ammonium nitrate, is used to ensure the complete conversion of the limiting reagent and to help manage the basicity of intermediates formed during the reaction. orgsyn.org For the synthesis of 1-(4-phenoxyphenyl)guanidine, an excess of cyanamide might be used to drive the reaction to completion. chemicalbook.com

Advanced Purification and Isolation Protocols for Research-Grade this compound

Achieving research-grade purity for this compound necessitates the use of advanced purification techniques to remove unreacted starting materials, catalysts, and any side products formed during the synthesis.

Chromatographic Separation Techniques for this compound

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the analysis and purification of substituted guanidines and phenolic compounds. nih.govopenaccessebooks.com

Reverse-Phase HPLC (RP-HPLC): This is the predominant mode of chromatography for compounds with the structural characteristics of this compound. openaccessebooks.com The nonpolar stationary phase effectively retains the aromatic phenoxyphenyl group.

Stationary Phases: While traditional octadecyl (C18) columns are widely used, stationary phases with biphenyl (B1667301) functional groups have shown superior selectivity for aromatic and phenolic compounds. nih.govchromatographyonline.com The π-π interactions between the biphenyl phase and the aromatic rings of the analyte can provide enhanced resolution compared to standard C18 columns. chromatographyonline.com

Mobile Phases: A typical mobile phase consists of a gradient mixture of an organic solvent (acetonitrile or methanol) and water. nih.gov The mobile phase is usually acidified with a small amount of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid. nih.gov The acid serves to protonate the strongly basic guanidine group, ensuring a single ionic form and leading to sharp, symmetrical peaks.

Preparative HPLC, using the same principles but with larger columns and higher flow rates, can be employed to isolate research-grade material from a crude reaction mixture.

Table 3: Recommended HPLC Parameters for this compound Purification

| Parameter | Recommendation | Rationale | Citation |

|---|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | Ideal for separating moderately nonpolar aromatic compounds. | openaccessebooks.com |

| Stationary Phase | Biphenyl or Phenyl-Hexyl | Enhanced selectivity for aromatic compounds via π-π interactions. | nih.govchromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for efficient elution of compounds with varying polarity. | nih.gov |

| Additive | 0.1% Formic Acid or Phosphoric Acid | Suppresses silanol (B1196071) interactions and ensures guanidine is protonated, improving peak shape. | nih.gov |

| Detection | UV at ~254 nm or ~270 nm | Aromatic rings provide strong UV absorbance for detection. | chromatographyonline.com |

Recrystallization and Precipitation Strategies for this compound

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The strategy relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. youtube.com

Precipitation: The initial isolation of the crude product from the reaction mixture is often achieved by precipitation. After the reaction is complete, the mixture is cooled, sometimes in an ice bath. chemicalbook.com The decrease in temperature reduces the solubility of the product, causing it to crystallize or precipitate out of the solution. If the reaction was run under acidic conditions, neutralization with a base might be required to precipitate the guanidine base before its conversion to the nitrate salt. chemicalbook.com

Recrystallization: For further purification, the crude this compound is dissolved in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures. youtube.com

Solvent Selection: Given the polarity of the nitrate salt and the aromatic nature of the phenoxyphenyl group, suitable single solvents could include alcohols (ethanol, isopropanol) or acetonitrile. researchgate.net A mixed-solvent system might also be effective. For example, the compound could be dissolved in a polar solvent like hot ethanol, followed by the gradual addition of a less polar co-solvent (e.g., diethyl ether) until turbidity is observed. Upon cooling, pure crystals should form. For unsubstituted guanidine nitrate, water is an effective recrystallization solvent. orgsyn.orgprepchem.com This may also be applicable to the phenoxyphenyl derivative, potentially mixed with an alcohol to enhance the solubility of the aromatic portion.

The process involves dissolving the crude solid in the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. Slow cooling promotes the formation of large, well-defined crystals, which are typically of higher purity than the fine powder obtained from rapid precipitation. The purified crystals are then collected by filtration and dried.

Advanced Spectroscopic and Crystallographic Methodologies for 1 4 Phenoxyphenyl Guanidine Nitrate Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis of 1-(4-Phenoxyphenyl)guanidine (B7856716) nitrate (B79036)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of 1-(4-Phenoxyphenyl)guanidine nitrate

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident deduction of its elemental formula. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm).

For this compound, HRMS analysis would be expected to confirm the mass of the protonated molecular ion, [C₁₃H₁₄N₃O]⁺. The theoretical exact mass of this cation is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the compound's identity and elemental composition.

Interactive Data Table: Theoretical vs. Experimental Mass

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N₃O |

| Cation Formula | [C₁₃H₁₄N₃O]⁺ |

| Theoretical Exact Mass (Cation) | Data not available in search results |

| Experimental Exact Mass (Cation) | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

Single-Crystal X-ray Diffraction for the Solid-State Structure of this compound

For this compound, this analysis would reveal the geometry of the (4-phenoxyphenyl)guanidinium cation and the nitrate anion, and their spatial relationship to one another in the solid state.

Crystal Growth Techniques for this compound Single Crystals

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. Growing such crystals can be a meticulous process. A common and effective method for organic salts like this compound is the slow evaporation technique.

In this method, the compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. The choice of solvent is crucial and is often determined empirically to control the crystal growth rate and quality.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound

The crystal structure determined by X-ray diffraction also provides deep insights into the non-covalent interactions that stabilize the crystal lattice. Hydrogen bonds are particularly significant in salts containing guanidinium (B1211019) cations, which are excellent hydrogen bond donors. chemicalbook.com

In the crystalline structure of this compound, the guanidinium group's N-H protons would be expected to form strong hydrogen bonds with the oxygen atoms of the nitrate anions. These interactions create a network that links the cations and anions into a stable, three-dimensional supramolecular architecture. The analysis would detail the specific distances and angles of these hydrogen bonds (e.g., N-H···O), providing a quantitative description of the forces governing the crystal packing. nih.govresearchgate.net

Interactive Data Table: Expected Crystallographic and Hydrogen Bond Parameters

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | Data not available in search results |

| Space Group | The specific symmetry group of the crystal. | Data not available in search results |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Data not available in search results |

| Hydrogen Bond Donor | The N-H groups of the guanidinium cation. | (C₁₃H₁₃N₃O)-NH₂⁺ |

| Hydrogen Bond Acceptor | The oxygen atoms of the nitrate anion. | NO₃⁻ |

| Key Hydrogen Bond Interactions | Specific donor-acceptor atom pairs. | N-H···O |

| Hydrogen Bond Distances/Angles | Geometric parameters of the H-bonds. | Data not available in search results |

Elemental Analysis Methodologies for this compound

Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This procedure provides an empirical validation of the compound's purity and proposed chemical formula.

The analysis is typically performed using a combustion method. A precisely weighed sample of this compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The percentages of C, H, and N in the original sample are then calculated from these measurements. The experimental results are compared against the theoretical percentages calculated from the compound's chemical formula (C₁₃H₁₃N₃O·HNO₃ or C₁₃H₁₄N₄O₄). A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and purity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| Carbon (C) | Data not available in search results | Data not available in search results |

| Hydrogen (H) | Data not available in search results | Data not available in search results |

| Nitrogen (N) | Data not available in search results | Data not available in search results |

Chemical Reactivity, Mechanism, and Derivatization Studies of 1 4 Phenoxyphenyl Guanidine Nitrate

Investigation of Acid-Base Properties and Proton Transfer Equilibria Involving 1-(4-Phenoxyphenyl)guanidine (B7856716) nitrate (B79036)

The guanidine (B92328) moiety is one of the strongest organic bases in aqueous solution, with a pKa of approximately 13.6. scripps.edu This high basicity is a direct consequence of the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized symmetrically across the three nitrogen atoms through a Y-shaped aromatic system, which significantly stabilizes the ion. researchgate.net

Due to this inherent property, 1-(4-phenoxyphenyl)guanidine is expected to be a strong base. In the presence of nitric acid, it is readily protonated to form the salt, 1-(4-phenoxyphenyl)guanidine nitrate. In most chemical environments, particularly under physiological conditions, the equilibrium lies heavily towards the protonated guanidinium form. researchgate.net The stability of this protonated state is a key factor governing its chemical interactions and reactivity. While the intrinsic gas-phase basicity of guanidine is comparable to that of triethylamine, its remarkably higher basicity in solution is attributed to solvation effects and its high polarizability. researchgate.net The phenoxyphenyl group, being electronically neutral and bulky, is not expected to drastically alter the fundamental high basicity of the core guanidine structure.

Mechanistic Probes into Reactions Mediated by or Involving this compound

Mechanistic studies on guanidine derivatives often focus on their decomposition pathways and their role in facilitating other chemical transformations. While specific research on this compound is limited, insights can be drawn from studies on the parent compound, guanidine nitrate (GN).

Quantum chemical calculations on the decomposition of guanidine reveal a mechanism initiated by an intramolecular hydrogen transfer, leading to the formation of an intermediate (INT1). jes.or.jp This isomerization is often the rate-determining step. Subsequent decomposition of this intermediate yields more stable products like ammonia (B1221849) (NH₃) and cyanamide (B42294) (HNCNH). jes.or.jp

For guanidine nitrate, the combustion process is triggered by the decomposition of nitric acid (HNO₃) into hydroxyl (OH·) and nitrogen dioxide (NO₂) radicals. These highly reactive species then attack the guanidine molecule, initiating its breakdown. jes.or.jp It is plausible that the transformation of this compound would follow analogous pathways, where the initial step could be either the thermal decomposition of the nitrate salt or an attack on the guanidinium cation or its aromatic moiety by reactive species. The positively charged guanidinium group in this compound is known to form stable ionic bonds, which could influence the stability of transition states in its reactions. nih.gov

Kinetic analysis of the thermal decomposition of guanidine nitrate (GN) has been performed using various methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models. These studies show a single-step weight loss for GN at temperatures between 450-700 K. buct.edu.cn The average activation energies (Ea) calculated are approximately 140.43 kJ/mol (FWO) and 137.82 kJ/mol (KAS). buct.edu.cn

| Parameter | Value | Reference |

|---|---|---|

| Average Activation Energy (Ea) - FWO | 140.43 kJ/mol | buct.edu.cn |

| Average Activation Energy (Ea) - KAS | 137.82 kJ/mol | buct.edu.cn |

| Extrapolated Onset Temperature (TG) | 580.28 K | buct.edu.cn |

| Self-Accelerating Decomposition Temperature (T_SADT) | 530.15 K | buct.edu.cn |

| Spontaneous Ignition Temperature (T_be0) | 548.10 K | buct.edu.cn |

| Heat of Formation (cal/g) | -758 | core.ac.uk |

This compound as a Nucleophilic or Basic Reagent in Organic Transformations

The reactivity of guanidines as either a nucleophile or a base is critically dependent on their protonation state. nih.gov

As a Base: Guanidines are renowned for their strong basicity. scripps.edu In its neutral form, 1-(4-phenoxyphenyl)guanidine can act as a potent base, capable of deprotonating a wide range of acidic compounds. However, as the nitrate salt, its basic properties are neutralized.

As a Nucleophile: The unprotonated, neutral form of a guanidine is highly nucleophilic. This nucleophilicity drives reactions such as the aza-Michael addition to activated dienophiles. nih.gov Conversely, when the guanidine is protonated, as in this compound, its nucleophilicity is significantly suppressed. The proton acts as a protecting group, preventing the lone pairs on the nitrogen atoms from participating in nucleophilic attacks. nih.gov The choice of counter-ion can control the reaction pathway; salts with non-nucleophilic anions tend to favor reactions where the guanidinium ion acts as a spectator, whereas nucleophilic anions can deprotonate the cation in situ, regenerating the nucleophilic neutral guanidine. nih.gov

In synthetic applications, the guanidine nitrate salt can be used as a precursor to the neutral base by treating it with a stronger base. It can also be employed in reactions that require a strong organic base where the subsequent formation of a stable guanidinium salt is desirable. For instance, guanidine nitrate itself is used in the preparation of nitroguanidine (B56551) through a reaction with concentrated sulfuric acid. orgsyn.org

Derivatization Strategies and Analogue Synthesis Utilizing this compound

The 1-(4-phenoxyphenyl)guanidine scaffold is a versatile platform for generating analogues, primarily through modifications of the aromatic phenoxyphenyl portion of the molecule. These derivatization strategies are often aimed at exploring structure-activity relationships for pharmacological purposes.

The synthesis of analogues often involves replacing or substituting the phenoxyphenyl group to modulate properties like receptor binding affinity, selectivity, or pharmacokinetic profiles. Research into related compounds shows that replacing flexible alkyl chains with more rigid aromatic systems, such as the phenoxyphenyl group, can lead to potent ligands for various biological targets. nih.gov For example, a study focused on developing new muscarinic receptor antagonists involved synthesizing a series of guanidine derivatives where a flexible seven-carbon chain was replaced by a p-phenylene group connected to a phenoxy moiety. nih.gov This structural modification resulted in a significant shift in pharmacological activity, yielding potent M₂ and M₄ receptor antagonists. nih.gov

Other reported modifications to the core phenylguanidine structure demonstrate the chemical tractability of this scaffold for creating diverse analogues.

| Compound Name | Structural Modification | Reference |

|---|---|---|

| 1-(4-Iodophenyl)guanidine nitrate | Substitution of the phenoxy group with iodine. | achemblock.com |

| 1-(4-Cyanophenyl)guanidine (B29434) | Substitution of the phenoxy group with a cyano group. | researchgate.net |

| N-(4-Phenoxybutyl)guanidine, nitrate salt | Insertion of a butyl linker between the phenoxy and guanidine groups. | chemicalbook.com |

| 1-(7-Phenoxyheptyl)guanidine nitrate | Insertion of a heptyl linker between the phenoxy and guanidine groups. | chemspider.com |

| 1,3-Diphenylguanidine | A related structure with two phenyl substituents on the guanidine core. | nih.gov |

Chemical Modifications at the Guanidine Nitrogen Atoms of this compound

The guanidine functional group within this compound presents multiple sites for chemical modification, specifically at the nitrogen atoms. The reactivity of these nitrogens—two primary amine-like (NH2) and one secondary amine-like (NH)—is influenced by the electronic effects of the 4-phenoxyphenyl substituent and the resonance stabilization of the guanidinium core. Derivatization at these positions allows for the synthesis of a diverse range of analogues with potentially altered physicochemical properties and biological activities. Key chemical modifications include alkylation, acylation, and sulfonylation.

Alkylation

The introduction of alkyl groups onto the guanidine nitrogen atoms of 1-(4-phenoxyphenyl)guanidine can be achieved through various synthetic methodologies. Direct alkylation of N-arylguanidines with alkyl halides can be challenging due to the potential for over-alkylation and the formation of a mixture of products. The strong basicity of the guanidine group can also lead to side reactions, such as dehydrohalogenation of the alkyl halide.

To achieve controlled alkylation, protection of one or more nitrogen atoms is often employed. For instance, carbamate (B1207046) protecting groups, such as tert-butoxycarbonyl (Boc), are commonly used. An operationally straightforward method for the alkylation of carbamate-protected guanidines involves phase-transfer catalysis. nih.gov This protocol utilizes a biphasic system with a catalytic amount of a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, to facilitate the deprotonation of the guanidine nitrogen by a base like potassium hydroxide, followed by reaction with an alkyl halide. nih.gov This method has been shown to be tolerant of a wide range of functional groups on both the guanidine and the alkylating agent. nih.gov

A general scheme for the N-alkylation of a protected 1-arylguanidine is presented below:

Scheme 1: General Alkylation of a Protected N-Arylguanidine

Where R is an aryl group (e.g., 4-phenoxyphenyl), PG is a protecting group (e.g., Boc), R' is an alkyl group, and X is a halide.

Following alkylation, the protecting groups can be removed under appropriate conditions to yield the N-alkylated 1-(4-phenoxyphenyl)guanidine derivative.

Acylation

The acylation of the guanidine nitrogen atoms in 1-(4-phenoxyphenyl)guanidine introduces an acyl group, forming an N-acylguanidine. Direct acylation with acyl chlorides or anhydrides can be problematic due to the high nucleophilicity of the guanidine group, which can lead to multiple acylations and the formation of undesired byproducts. The resulting N-acylguanidine is often more acidic than the starting guanidine, which can complicate the reaction. researchgate.net

To circumvent these issues, specific synthetic strategies have been developed. One approach involves the use of acylcyanamides, which can be activated with reagents like chlorotrimethylsilane (B32843) to generate reactive intermediates capable of guanylating amines. While this is a method for synthesis rather than direct acylation, it highlights the challenges of direct acylation.

A more direct, albeit still challenging, approach involves the careful control of reaction conditions, such as temperature and stoichiometry. For N-aryl systems, acylation can sometimes be facilitated by using a strong, non-nucleophilic base to deprotonate the guanidine, followed by the addition of the acylating agent. researchgate.net

The synthesis of N,N'-disubstituted guanidines can also be achieved through one-pot sequential protocols, for instance, from N-chlorophthalimide, isocyanides, and amines, leading to N-phthaloyl-guanidines which can be further modified. acs.org

Sulfonylation

The reaction of 1-(4-phenoxyphenyl)guanidine with sulfonyl chlorides results in the formation of N-sulfonylguanidines. Similar to acylation, direct sulfonylation can be complicated by the reactivity of the guanidine moiety. However, various catalytic methods have been developed for the synthesis of N-sulfonylguanidines.

Palladium-catalyzed carboamination reactions of N-allylguanidines bearing a cleavable N-arylsulfonyl protecting group have been described for the synthesis of cyclic guanidines. researchgate.net While this method focuses on cyclization, it demonstrates the compatibility of the N-sulfonylated guanidine functionality in catalytic processes.

More direct approaches for the synthesis of N,N',N''-trisubstituted guanidines, which can include a sulfonyl group, have been developed using copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines. researchgate.netdocumentsdelivered.comacs.orgnih.govchemicalbook.com This method allows for the rapid assembly of complex guanidine structures.

A general representation of the sulfonylation of an N-arylguanidine is as follows:

Scheme 2: General Sulfonylation of an N-Arylguanidine

Where R is an aryl group (e.g., 4-phenoxyphenyl) and R' is an alkyl or aryl group.

The regioselectivity of these reactions on the unsymmetrical guanidine of 1-(4-phenoxyphenyl)guanidine would be influenced by the steric and electronic properties of the 4-phenoxyphenyl group.

Data Tables

Table 1: Examples of Reagents for Guanidine Nitrogen Modification

| Modification Type | Reagent Class | Specific Example | Notes |

| Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide | Often requires protecting groups and phase-transfer catalysis for controlled reaction. nih.gov |

| Acylation | Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride | Prone to over-acylation; may require specific activation methods or strong, non-nucleophilic bases. researchgate.net |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Can be achieved under basic conditions; catalytic methods are available for more complex syntheses. researchgate.net |

Table 2: Potential Derivatization Products of 1-(4-Phenoxyphenyl)guanidine

| Derivative Class | General Structure | Potential Synthetic Route |

| N-Alkyl-1-(4-phenoxyphenyl)guanidine | (4-PhO-C6H4)-NH-C(=NH)-NH-Alkyl | Alkylation with alkyl halide, potentially with protecting groups. |

| N-Acyl-1-(4-phenoxyphenyl)guanidine | (4-PhO-C6H4)-NH-C(=NH)-NH-C(=O)R | Acylation with acyl chloride under controlled conditions. |

| N-Sulfonyl-1-(4-phenoxyphenyl)guanidine | (4-PhO-C6H4)-NH-C(=NH)-NH-SO2R | Sulfonylation with sulfonyl chloride. |

| N,N'-Dialkyl-1-(4-phenoxyphenyl)guanidine | (4-PhO-C6H4)-N(Alkyl)-C(=NH)-NH-Alkyl | Stepwise or direct dialkylation, likely requiring protecting groups. |

Computational Chemistry and Theoretical Modeling of 1 4 Phenoxyphenyl Guanidine Nitrate

Quantum Chemical Studies of 1-(4-Phenoxyphenyl)guanidine (B7856716) nitrate (B79036) Electronic and Molecular Structure

Quantum chemical methods are fundamental in exploring the electronic environment and geometric parameters of guanidine (B92328) compounds. These studies provide insights into the distribution of electrons, orbital energies, and the fundamental nature of chemical bonds within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is instrumental in optimizing molecular geometry to find the most stable conformation (a true minimum on the potential energy surface) and predicting a range of electronic properties. chemrevlett.com For guanidine derivatives, DFT has been employed to rationalize observed reactivity and the structural diversity of reaction products. nih.gov

Studies on related guanidinium (B1211019) salts use various DFT functionals, such as B3LYP and M06-2X, to calculate relative energies and reaction Gibbs energies. nih.gov For instance, investigations into the reactivity of guanidinium salts in tandem reactions have shown that different DFT methods can yield varying results, with M06-2X sometimes providing better predictions for reaction barriers compared to B3LYP. nih.gov Theoretical analyses of similar aromatic compounds have utilized DFT with the B3LYP/6-311G(d,p) basis set to characterize structural, spectroscopic, and electronic properties, showing good agreement with experimental data. researchgate.net

Key electronic properties that can be calculated for 1-(4-Phenoxyphenyl)guanidine nitrate using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

| Property | Typical Calculated Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Represents the ability to donate an electron |

| LUMO Energy | -1.0 to -2.0 eV | Represents the ability to accept an electron |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 12.0 to 17.0 Debye | Measures the polarity of the molecule chemrevlett.com |

Ab Initio Methods in this compound Studies

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also valuable for studying guanidine systems. The Hartree-Fock (HF) method is a foundational ab initio approach. For example, studies on ionic liquids like tetramethyl guanidinium 4-nitro phenoxide have compared results from DFT (ωb97xd functional) and HF methods, revealing differences in calculated properties such as dipole moments and vibrational frequencies. chemrevlett.com While DFT methods often provide a better balance of accuracy and computational cost, ab initio calculations can offer important benchmarks. These methods have been used to confirm that optimized structures represent true minima on the potential energy surface by ensuring no imaginary frequencies are found in vibrational analysis. chemrevlett.com

Conformational Analysis and Tautomerism of this compound

The guanidine group is well-known for its ability to exist in different tautomeric and conformational forms, which can significantly influence its chemical and biological properties. mdpi.com Tautomers are structural isomers that readily interconvert, and for a substituted guanidine, this typically involves the migration of a proton between the nitrogen atoms. mdpi.comresearchgate.netrsc.org

Computational studies on N,N'-substituted guanidines have shown that the relative stability of different tautomers (and their cis/trans conformers) is dictated by the electronic properties of the substituents and intermolecular hydrogen bonding. mdpi.com Gas-phase calculations on various guanidine derivatives have indicated that one tautomeric form is often more stable than others, sometimes by a significant energy margin. mdpi.com For example, in a study of several guanidines, one tautomer was found to be 15–17 kJ/mol lower in energy than another. mdpi.com DFT calculations are a primary tool for investigating the relative stabilities of these different forms. nih.gov For this compound, theoretical modeling would be essential to determine the predominant tautomer in different environments.

Table 2: Potential Tautomers of 1-(4-Phenoxyphenyl)guanidine (Note: This table is illustrative of the possible tautomeric forms.)

| Tautomer | Description |

| Tautomer A | Proton on the nitrogen linked to the phenoxyphenyl group |

| Tautomer B | Proton on the terminal imino nitrogen |

| Tautomer C | Proton on the internal amino nitrogen |

Computational Prediction of Reactivity and Selectivity in this compound-Involved Reactions

Computational chemistry is a powerful tool for predicting the reactivity of molecules. By analyzing the electronic structure and calculating reaction pathways, researchers can understand how and where a molecule is likely to react. For guanidine derivatives, DFT calculations have been used to rationalize their reactivity toward electrophiles by correlating the stability of different tautomers with their nucleophilic potential. nih.gov

The process involves calculating the transition state (TS) structures and the corresponding Gibbs energies of activation for proposed reaction mechanisms. nih.gov This approach can explain why certain products are formed preferentially. For this compound, theoretical models could predict its behavior in various reactions, such as nucleophilic additions or cyclizations, by identifying the most energetically favorable reaction pathways. The calculated HOMO and LUMO energies also provide a first approximation of reactivity, with the HOMO region indicating sites for electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

Molecular Dynamics Simulations to Investigate Dynamic Behavior of this compound in Solution or Solid State

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their motion and interactions in different phases. While specific MD studies on this compound were not found, research on related systems like guanidinium salts and nitrate complexes offers a clear blueprint for such investigations. umd.edursc.org

MD simulations of guanidinium salts have been used to understand the reorientation of the guanidinium cation and the dynamics of interionic hydrogen bonds in the solid state. rsc.org In solution, MD simulations can reveal how the molecule interacts with solvent molecules and how its conformation might change over time. rsc.org For instance, simulations of nitrate complexes with macrocycles have shown significant conformational changes due to hydration effects. umd.edu An MD simulation of this compound could elucidate its solvation shell structure, the dynamics of the nitrate counter-ion, and the flexibility of the phenoxyphenyl group.

Table 3: Parameters and Insights from a Hypothetical MD Simulation (Note: This table illustrates the type of information that can be obtained from MD simulations, based on studies of similar compounds.)

| Parameter/Analysis | Potential Insights for this compound |

| Radial Distribution Functions (RDFs) | Shows the probability of finding the nitrate ion or solvent molecules at a certain distance from the guanidinium group. rsc.org |

| Root Mean Square Deviation (RMSD) | Tracks the conformational stability of the molecule over the simulation time. |

| Hydrogen Bond Analysis | Quantifies the lifetime and geometry of hydrogen bonds between the guanidinium group, the nitrate ion, and solvent molecules. |

| Torsional Angle Analysis | Reveals the flexibility and preferred orientations of the phenoxy and phenyl rings relative to each other. |

In Silico Screening for Novel Interactions of this compound in Supramolecular Chemistry or Catalysis

In silico screening involves using computational methods to search large databases of molecules for potential interactions with a target. Guanidine derivatives are of significant interest in supramolecular chemistry due to their ability to form strong hydrogen bonds and participate in host-guest interactions. mdpi.comresearchgate.net They are also explored in medicinal chemistry for their potential as therapeutic agents. nih.gov

Computational screening approaches can identify novel applications for compounds like this compound. For example, in silico screening of compounds structurally similar to known biologically active guanidines has successfully identified new modulators of ion channels. nih.govresearchgate.net This suggests that this compound could be virtually screened against various biological targets or for its ability to form stable supramolecular assemblies. mdpi.com Molecular docking, a key in silico technique, could predict the binding affinity and mode of interaction of this molecule within the active site of a protein or a synthetic receptor. researchgate.net

Advanced Applications and Research Frontiers of 1 4 Phenoxyphenyl Guanidine Nitrate in Non Biological Systems

1-(4-Phenoxyphenyl)guanidine (B7856716) nitrate (B79036) as a Catalyst or Pre-catalyst in Organic Reactions

Guanidines and their corresponding salts are versatile catalysts in organic synthesis. The uncharged guanidine (B92328) base is a powerful Brønsted base, while the protonated guanidinium (B1211019) salt can function as a phase-transfer catalyst or a hydrogen-bond donor. researchgate.netrsc.org The specific structure of 1-(4-phenoxyphenyl)guanidine nitrate suggests its utility in several catalytic domains.

Organocatalytic Applications of this compound in Asymmetric Synthesis

Chiral guanidines have become powerful organocatalysts for a multitude of asymmetric transformations, valued for their strong basicity and ability to form hydrogen bonds. rsc.orgsioc-journal.cn These catalysts can activate substrates through proton transfer, creating a chiral guanidinium ion that guides the stereochemical outcome of the reaction. researchgate.net While specific studies employing the achiral this compound as a primary catalyst in asymmetric synthesis are not prominent, its structural features are relevant in several contexts.

Guanidine derivatives have been successfully used as catalysts in a variety of asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, and Strecker reactions. sioc-journal.cn For instance, bifunctional guanidine-based catalysts have been designed to enable highly enantioselective reactions. rsc.org In these systems, the guanidine moiety acts as a Brønsted base to deprotonate a pro-nucleophile, while another functional group on the catalyst (like a thiourea (B124793) or alcohol) simultaneously activates the electrophile through hydrogen bonding.

The this compound could serve as a pre-catalyst or a component in more complex catalytic systems. The phenoxyphenyl group, with its considerable size and potential for electronic tuning, could influence the steric environment of a chiral catalyst's active site, thereby impacting enantioselectivity. Furthermore, the guanidinium ion generated from this compound can act as a counterion in asymmetric phase-transfer catalysis, a role where the structure of the cation is crucial for achieving high stereoselectivity. rsc.org

Role of this compound in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. youtube.com The process typically relies on a phase-transfer agent, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, that transports a reactive anion from the aqueous phase into the organic phase where the reaction occurs. youtube.com

Guanidinium salts are effective phase-transfer catalysts due to their ability to form ion pairs with anions. The positive charge on the guanidinium ion is delocalized over three nitrogen atoms, and the organic substituents provide solubility in nonpolar solvents. The this compound is particularly well-suited for this role. The large, lipophilic phenoxyphenyl group enhances its solubility in the organic phase, which is a critical factor for an efficient catalyst.

In a typical PTC cycle, the guanidinium cation would exchange its nitrate anion for a reactant anion (e.g., hydroxide, cyanide) at the aqueous-organic interface. This new, more lipophilic ion pair would then diffuse into the organic phase, where the anion can react with the organic-soluble substrate. The guanidinium cation is then regenerated and returns to the interface to repeat the cycle. Guanidinium salts have been demonstrated as effective single-component catalysts for reactions like the fixation of CO2 into epoxides to form cyclic carbonates, highlighting their potential in green chemistry applications. rsc.org

This compound as a Key Building Block in Complex Chemical Synthesis

The guanidine functional group is a valuable synthon for the construction of various nitrogen-containing molecules due to its inherent N-C-N framework.

Construction of Nitrogen-Containing Heterocycles Utilizing this compound

Guanidine and its derivatives are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many functional materials and pharmaceuticals. tandfonline.comresearchgate.net The reaction of a substituted guanidine with a compound containing two electrophilic centers is a classic and efficient method for forming heterocyclic rings. bohrium.com

Specifically, 1-(4-phenoxyphenyl)guanidine can be used to synthesize substituted pyrimidines, a class of six-membered heterocycles. nih.gov The well-known Biginelli reaction, a multicomponent condensation involving an aldehyde, a β-ketoester, and a urea (B33335) or guanidine derivative, can produce dihydropyrimidinones or their imino analogues. nih.gov Using 1-(4-phenoxyphenyl)guanidine in this reaction would lead to pyrimidines bearing a 4-phenoxyphenyl substituent on one of the ring nitrogens.

Other important heterocycles can also be accessed. Condensation with 1,3-dicarbonyl compounds yields 2-aminopyrimidines, while reaction with α-haloketones can produce substituted imidazoles. The table below illustrates some potential heterocyclic systems that can be synthesized from 1-(4-phenoxyphenyl)guanidine.

| Reactant Partner | Resulting Heterocyclic Core | General Reaction Type |

|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Substituted Pyrimidine | Condensation |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Substituted Pyrimidinone | Condensation |

| α,β-Unsaturated Esters/Nitriles | Substituted Dihydropyrimidine | Cyclization |

| α-Haloketones (e.g., Phenacyl Bromide) | Substituted Imidazole | Condensation |

| Glyoxal | Substituted Imidazole | Condensation |

Synthesis of Advanced Organic Scaffolds from this compound

Beyond its use in forming simple heterocycles, the 1-(4-phenoxyphenyl)guanidine unit can serve as a foundational scaffold for building more elaborate molecular architectures. nih.gov Its rigid structure and defined points for functionalization make it an attractive starting point in medicinal chemistry and materials science. For example, sucrose-based molecular transporters containing guanidine groups have been synthesized, demonstrating the utility of incorporating this functional group onto larger, more complex scaffolds. nih.gov The phenoxyphenyl group itself adds a significant structural element, providing a large, somewhat flexible, and electronically rich appendage that can be used to tune the properties of the final molecule.

Research into Supramolecular Assembly and Material Applications of this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. researchgate.net The guanidinium ion is a cornerstone of supramolecular chemistry due to its planar geometry and ability to act as a multiple hydrogen-bond donor through its N-H groups. researchgate.netresearchgate.net This allows it to form highly stable and predictable hydrogen-bonding networks, particularly with oxoanions like carboxylates, phosphates, and nitrate. researchgate.netnih.gov

The crystal structure of guanidinium nitrate itself features robust, charge-assisted hydrogen bonds that create specific, recurring supramolecular motifs. researchgate.net In the case of this compound, these interactions are augmented by the presence of the large aromatic substituent. The phenoxyphenyl group can participate in several non-covalent interactions critical for material design:

π-π Stacking: The two phenyl rings can stack with other aromatic systems, leading to ordered one- or two-dimensional structures.

Dipole-Dipole Interactions: The ether linkage introduces a polar element, influencing crystal packing and material properties.

These combined interactions make this compound and related derivatives promising candidates for crystal engineering and the design of functional materials. For instance, the self-assembly of guanidinium derivatives with complementary partners has been used to create complex structures like supramolecular double-helices. rsc.org Furthermore, guanidinium salts have been investigated as components in advanced materials like perovskite solar cells, where they can passivate surfaces, reduce defects, and improve device performance and stability. mdpi.com The specific properties of the 1-(4-phenoxyphenyl)guanidine cation could be harnessed to design novel liquid crystals, gels, or porous organic frameworks.

Design of Hydrogen-Bonded Frameworks Involving this compound

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonding. researchgate.net The guanidinium cation is an excellent candidate for designing such frameworks due to its ability to form multiple, highly directional hydrogen bonds.

The design of hydrogen-bonded frameworks utilizing this compound would likely be centered around the charge-assisted hydrogen bonds between the guanidinium group and anionic counterparts. The guanidinium cation can act as a reliable hydrogen bond donor, forming robust and predictable patterns with carboxylates, sulfonates, or other anionic functional groups. researchgate.netbeilstein-journals.org For instance, the interaction between guanidinium and carboxylate groups often results in a well-defined R2(8) hydrogen-bonding motif. researchgate.net

A potential strategy for creating a porous framework could involve the co-crystallization of this compound with di- or tri-carboxylate linkers. rsc.org The stoichiometry and geometry of the anionic linker would be critical in determining the dimensionality and connectivity of the resulting network. The bulky phenoxyphenyl substituent could act as a "spacer," preventing the formation of densely packed, non-porous structures and promoting the formation of channels or cavities within the crystal lattice.

Table 1: Potential Design Parameters for Hydrogen-Bonded Frameworks with this compound

| Parameter | Role in Framework Design | Potential Outcome |

|---|---|---|

| Guanidinium Cation | Primary hydrogen bond donor | Formation of robust, charge-assisted hydrogen bonds; predictable supramolecular synthons. |

| Anionic Linker (e.g., dicarboxylate) | Hydrogen bond acceptor; structural linker | Control over framework dimensionality and topology. researchgate.net |

| Phenoxyphenyl Group | Steric hindrance; space-filling | Induction of porosity; prevention of interpenetration. |

| Solvent System | Template/guest | Influence on crystal packing and framework polymorphism. researchgate.net |

Exploration of this compound in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials with high surface areas and tunable functionalities. researchgate.netnih.gov While direct incorporation of this compound into these frameworks has not been reported, its structure suggests potential as a building block or a post-synthetically modifiable component.

In the context of Covalent Organic Frameworks (COFs) , the guanidinium group could be a desirable functional moiety to be incorporated into the pores of an ionic COF (iCOF). researchgate.netresearchgate.netnih.gov These materials have charged frameworks that can facilitate ion transport or selective binding of oppositely charged species. researchgate.net A potential synthetic route could involve the pre-synthesis of a COF with reactive sites, followed by the grafting of a molecule containing the phenoxyphenyl guanidinium group. The presence of the guanidinium cation within the pores could enhance the selective adsorption of anionic pollutants from water, for example. researchgate.netnih.gov

Table 2: Hypothetical Roles of 1-(4-Phenoxyphenyl)guanidine Moiety in COFs and MOFs

| Framework Type | Potential Role of the Moiety | Anticipated Properties and Applications |

|---|---|---|

| COF | Post-synthetic modification of the pore walls | Creation of an ionic COF with enhanced anion binding capabilities for separation or sensing. researchgate.netresearchgate.net |

| MOF | Functionalization of the organic linker (post-synthesis) | Introduction of positive charges for anion exchange or as a binding site for catalytic reactions. google.comnih.gov |

Electrochemical and Photochemical Studies Involving this compound

The combination of a redox-active phenoxy group and a guanidinium group suggests that this compound could exhibit interesting electrochemical and photochemical properties.

Investigation of Redox Properties of this compound

The redox behavior of this compound would likely be dominated by the phenoxyphenyl moiety. Phenolic compounds are known to be electrochemically active, undergoing oxidation at specific potentials. mdpi.comresearchgate.netnih.gov Cyclic voltammetry (CV) would be the primary technique to investigate the redox properties of this compound. gamry.comnih.gov

It is anticipated that the phenoxy group would undergo oxidation at the electrode surface. The potential at which this oxidation occurs would be influenced by the electron-donating or -withdrawing nature of the rest of the molecule. The guanidinium group, being electron-withdrawing, might make the oxidation of the phenoxy group slightly more difficult (i.e., occur at a higher potential) compared to an unsubstituted phenol.

Guanidino-functionalized aromatic compounds have been studied as redox-active molecules, where the guanidine groups can stabilize different oxidation states of the aromatic core through resonance and protonation/deprotonation events (proton-coupled electron transfer, PCET). nih.govacs.orgnih.gov While the phenoxyphenyl group is an ether, the possibility of redox activity involving the entire conjugated system cannot be entirely ruled out.

Table 3: Predicted Electrochemical Parameters for this compound from Cyclic Voltammetry

| Parameter | Expected Observation | Significance |

|---|---|---|

| Anodic Peak Potential (Epa) | An irreversible or quasi-reversible oxidation peak corresponding to the phenoxy group. mdpi.com | Indicates the potential at which the compound is oxidized; provides information on its antioxidant capacity. nih.gov |

| Cathodic Peak Potential (Epc) | Dependent on the stability of the oxidized species. May be absent if the oxidation is irreversible. | Provides information on the reversibility of the redox process. |

| Peak Current (Ip) | Proportional to the concentration of the compound. | Allows for quantitative analysis. gamry.com |

Photoinduced Reactions of this compound

The photochemistry of this compound would be influenced by the absorption of light by both the phenoxyphenyl and guanidinium nitrate moieties. Phenyl ethers are known to undergo photochemical reactions, such as photo-Fries rearrangement or cleavage of the ether bond upon UV irradiation. nasa.gov

The guanidinium cation itself does not absorb significantly in the near-UV and visible regions, but its protonated form has a strong absorption in the deep UV. barbatti.org However, the nitrate counter-ion is photochemically active and can generate reactive species upon photolysis.

It is plausible that irradiation of this compound with UV light could lead to the formation of radical intermediates through the cleavage of the C-O bond in the phenoxyphenyl group. nasa.gov The presence of the guanidinium group could influence the subsequent reaction pathways of these intermediates.

Furthermore, guanidinium groups have been incorporated into photocatalytic systems to act as binding sites for substrates, bringing them in close proximity to a photoactive chromophore to facilitate electron transfer. nih.gov While this compound itself is not a traditional photocatalyst, its ability to form hydrogen-bonded assemblies could be exploited to template or influence photochemical reactions of other molecules within a supramolecular system.

Table 4: Potential Photoinduced Processes for this compound

| Process | Description | Potential Outcome |

|---|---|---|

| Photodegradation | Cleavage of the ether linkage or other bonds upon absorption of UV light. nasa.gov | Formation of phenolic and other aromatic byproducts. |

| Sensitization | The excited state of the phenoxyphenyl group could transfer energy to other molecules. | Initiation of photochemical reactions in a mixture. |

| Templating Effect | In a crystalline or aggregated state, the compound could influence the regioselectivity of photoreactions of included guest molecules. | Control over product distribution in solid-state photochemistry. |

Emerging Methodologies and Future Research Directions for 1 4 Phenoxyphenyl Guanidine Nitrate

Development of Green Chemistry Approaches for 1-(4-Phenoxyphenyl)guanidine (B7856716) nitrate (B79036) Synthesis and Application

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of substituted guanidines, traditional methods often rely on harsh reagents and conditions. Future research into the synthesis of 1-(4-Phenoxyphenyl)guanidine nitrate is anticipated to focus on more environmentally benign approaches.

Detailed research specifically applying green chemistry principles to the synthesis of this compound is not yet widely published. However, progress in the broader field of guanidine (B92328) synthesis points toward several promising future directions. Catalytic methods using earth-abundant metals and environmentally friendly solvents are at the forefront of this research. For instance, copper-catalyzed coupling reactions have been shown to be effective for the arylation of guanidine nitrate, offering a pathway to symmetrical and unsymmetrical N,N'-diaryl guanidines. acs.org Another approach involves the use of scandium(III) triflate as a catalyst for the guanylation of amines with cyanamide (B42294) in water, a green solvent. organic-chemistry.org

Future studies could adapt these methods for the targeted synthesis of this compound. A potential green synthesis route could involve the copper-catalyzed coupling of 4-phenoxyaniline (B93406) with a guanylating agent or the direct arylation of guanidine nitrate with a 4-phenoxyphenyl halide. The use of water as a solvent, as demonstrated in some modern guanylation reactions, would significantly improve the environmental profile of the synthesis. organic-chemistry.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters for this compound

| Parameter | Traditional Approach (Hypothetical) | Potential Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric strong base/acid | Catalytic Copper (I) or Scandium (III) |

| Solvent | Volatile Organic Compounds (e.g., DMF) | Water, Acetonitrile, or solvent-free |

| Reagents | Potentially harsh guanylating agents | Cyanamide, Guanidine Nitrate |

| Temperature | High temperatures | Mild to moderate temperatures (e.g., 70-100 °C) acs.org |

| Byproducts | Significant salt waste | Reduced waste, recyclable catalyst potential |

This interactive table illustrates the potential improvements in sustainability that green chemistry approaches could offer for the production of this compound.

Integration of this compound Chemistry with Flow Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and straightforward scalability. researchgate.net

Currently, there is no specific literature detailing the synthesis of this compound using flow microreactors. This represents a significant area for future research. The integration of its synthesis into a continuous flow process could lead to higher yields, better purity, and a safer operational environment. For example, the nitration of a precursor or the guanylation step could be performed in a microreactor, allowing for precise temperature control of what are often highly exothermic reactions. rsc.org

A hypothetical flow synthesis could involve pumping a solution of 4-phenoxyaniline and a guanylating agent through a heated, catalyst-packed microreactor. The short residence time and high surface-area-to-volume ratio would enable rapid reaction and efficient heat dissipation, minimizing the formation of byproducts. rsc.orgresearchgate.net Such a setup would also allow for the in-line purification and immediate use of the product in subsequent reaction steps, aligning with the goals of process intensification. researchgate.net

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding reaction kinetics, identifying transient intermediates, and determining endpoints are crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of a reaction mixture without sample extraction.

The application of these techniques to monitor the synthesis of this compound has not been documented, presenting a clear opportunity for future investigation. In-situ monitoring could provide invaluable insights into the mechanism of its formation. For example, FTIR or Raman spectroscopy could track the consumption of the amine and the formation of the C=N bond of the guanidine group by monitoring their characteristic vibrational frequencies. This would enable precise determination of reaction completion and could help optimize parameters like temperature and catalyst loading. nih.gov Furthermore, techniques like 2D correlation analysis applied to the spectroscopic data could help elucidate the sequence of bond-forming events. nih.gov

Table 2: Potential In-Situ Spectroscopic Techniques for Monitoring Synthesis

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| FTIR Spectroscopy | Real-time functional group concentration | Tracking disappearance of amine N-H stretch and appearance of guanidinium (B1211019) C=N stretch. |

| Raman Spectroscopy | Molecular structure and bond vibrations | Monitoring changes in aromatic ring modes and guanidine group vibrations, suitable for aqueous media. nih.gov |

| NMR Spectroscopy | Detailed structural information, quantification | Identifying reaction intermediates and byproducts, determining reaction kinetics through quantitative analysis. acs.org |

| UV-Vis Spectroscopy | Electronic transitions, chromophore concentration | Monitoring reactions involving chromophoric starting materials or products. |

This interactive table outlines how different spectroscopic methods could be applied in future studies to gain a deeper understanding of reactions involving this compound.

Exploration of this compound in Nontraditional Reaction Media (e.g., ionic liquids, supercritical fluids)

The choice of solvent can profoundly impact reaction rates, selectivity, and environmental footprint. Nontraditional media, such as ionic liquids (ILs) and supercritical fluids, offer unique properties that can be exploited for chemical synthesis.

Ionic liquids are salts with melting points below 100 °C, characterized by low vapor pressure, high thermal stability, and tunable properties. mdpi.com Notably, guanidinium salts themselves are a significant class of ionic liquids. nih.govrsc.org Research has shown that guanidinium-based ILs can act as effective solvents and catalysts in various organic reactions. rsc.orgnih.gov While the synthesis of this compound within an ionic liquid has not been reported, this is a highly promising area for future work. Conducting its synthesis in a guanidinium-based IL could enhance reaction efficiency and simplify product separation. The structural similarity between the solvent and product might offer unique solubility and stabilization effects.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another green alternative to conventional organic solvents. Their properties can be tuned with changes in pressure and temperature. The use of scCO₂ as a medium for the synthesis of guanidine derivatives is an unexplored frontier that could offer benefits in terms of mass transport and simplified, solvent-free product isolation.

Synergistic Research Combining Experimental and Computational Studies on this compound

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for modern chemical research. Computational methods, particularly Density Functional Theory (DFT), can predict molecular structures, electronic properties, and reaction mechanisms, thereby guiding experimental design and interpreting results. rsc.org

There are no specific computational studies focused solely on this compound in the current literature. However, DFT studies have been successfully applied to other complex guanidine derivatives and phenoxyphenyl-containing molecules. These studies provide a strong precedent for the value of applying computational methods to the target compound.

A synergistic approach would involve:

Computational Prediction: Using DFT to model the 3D structure of this compound, calculate its electronic properties (such as HOMO-LUMO gap and electrostatic potential), and predict its spectroscopic signatures (IR, NMR).

Mechanism Modeling: Simulating potential reaction pathways for its synthesis to identify the most energetically favorable routes and predict potential transition states and intermediates.

Experimental Validation: Synthesizing the compound using the computationally-guided pathway and characterizing the product using experimental spectroscopy to validate the predicted data.

This integrated approach can accelerate the discovery of efficient synthetic routes and provide a fundamental understanding of the compound's reactivity and properties.

Table 3: Illustrative Data from a Potential Synergistic Experimental-Computational Study

| Property | Predicted Value (DFT Calculation) | Experimental Value |

|---|---|---|

| HOMO-LUMO Energy Gap | Value in eV | Measured via Cyclic Voltammetry |

| Key IR Vibrational Frequency (C=N) | Value in cm⁻¹ | Measured via FTIR Spectroscopy |

| ¹H NMR Chemical Shift (Aromatic Proton) | Value in ppm | Measured via NMR Spectroscopy |

| Reaction Energy Barrier (Guanylation) | Value in kcal/mol | Derived from kinetic studies |

This interactive table exemplifies the types of data that would be correlated in a synergistic study, bridging theoretical predictions with empirical evidence.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-Phenoxyphenyl)guanidine nitrate?